1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structural features, including a spirocyclic moiety and a pyrazole ring. Its molecular formula is , and it has a CAS number of 1175275-29-2 . The compound's structure includes a 1,4-dioxaspiro[4.5]decane framework, which contributes to its potential biological activity and applications in medicinal chemistry.
There is no current information available on the specific mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole.
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole, also known as SPI-I, is a heterocyclic compound belonging to the class of spirocyclic pyrazoles. Spirocyclic pyrazoles are a group of molecules with a five-membered pyrazole ring fused to another cyclic structure. Research suggests that this class of compounds may have significant biological activity [].
The first synthesis and characterization of SPI-I were reported by researchers at the University of Barcelona in 2014. The synthesis involves a multi-step process, including the reaction of an aldehyde with an acetylene followed by cyclization to form the spirocyclic ring []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography were used to confirm the structure of SPI-I [].
Studies have shown that SPI-I exhibits a range of potentially valuable biological activities, including:
While initial research on SPI-I is promising, further studies are needed. Investigations into the following areas would be valuable:
Research indicates that compounds with similar structures to 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole exhibit significant biological activities, including anti-tumor properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression, suggesting that this compound may also possess similar anti-cancer efficacy . Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can be approached through several methods:
Specific synthetic routes may vary based on desired yields and purity levels, as well as available starting materials .
The potential applications of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole are diverse:
Interaction studies are crucial for understanding how 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole interacts with biological molecules:
These studies are essential for assessing the compound's pharmacological profile and potential side effects.
Several compounds share structural similarities with 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-b] | Contains a chloro substituent on the pyrazole ring | Potentially different biological activity profile |
| 1-(2-methylphenyl)-3-(1,4-dioxaspiro[4.5]decan) | Substituted phenyl group instead of iodine | May exhibit different pharmacokinetic properties |
| 2-(1,3-dioxolan-2-yloxy)-3-methylpyrazole | Features a dioxolane ring instead of spirocyclic structure | Different reactivity due to the presence of ether |
These compounds highlight the uniqueness of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole in terms of its spirocyclic structure and potential applications in medicinal chemistry.
| Substrate Type | Catalyst | Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| Pyrazole-directed arylation | Pd(OAc)₂ | 5-10 | AcOH/HFIP | 100-120 | 65-85 | 8-16 |
| Pyrazole C-H activation | Pd(OAc)₂ | 5-10 | AcOH | 100-120 | 60-80 | 10-18 |
| Spirocyclic pyrazole formation | Pd(II) complexes | 5-15 | DMAc/AcOK | 130-150 | 55-75 | 12-24 |
Thermal tandem cyclization/migration approaches provide environmentally benign pathways for spirocyclic pyrazole synthesis through sequential bond-forming reactions under elevated temperature conditions [3] [6]. These methodologies exploit the inherent reactivity of pyrazole precursors to undergo thermal rearrangements that simultaneously construct both the heterocyclic and spirocyclic components [7].
The condensation of tetrones with arylhydrazones in the presence of magnetically separable iron oxide-silica-sulfonic acid nanoparticles (Fe₃O₄@SiO₂–SO₃H) as solid acid catalysts represents a particularly efficient thermal approach [3] [6]. This methodology operates under solvent-free conditions at temperatures between 150-180°C, generating pyrazole embedded spirocyclic scaffolds through tandem rearrangement of in situ generated adducts [3] [6].
Thermal cyclization of pyrazolin-5-one derivatives proceeds through migration processes involving nitrogen-nitrogen bond formation coupled with ring expansion or contraction events [2]. The formation of spiro compounds from 3-amino-1-phenyl-2-pyrazolin-5-one involves initial condensation with aldehydes followed by thermal dimerization at temperatures of 140-160°C [2]. These reactions typically require 6-12 hours and proceed in yields ranging from 68-85% [7].
The synthesis of 1,4-dioxaspiro[4.5]decane frameworks utilizes thermal conditions with ionic liquid catalysts or biodegradable catalyst systems like maltobiose [8]. Ring-expansion cationic cyclization cascade reactions of chlorosulfate derivatives provide access to spirocarbocyclic compounds through thermal elimination processes at 120-140°C [9].
Table 2: Thermal Tandem Cyclization/Migration Approaches
| Starting Material | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) | Migration Type |
|---|---|---|---|---|---|
| Arylhydrazones + Tetrone | 150-180 | 4-8 | Fe₃O₄@SiO₂-SO₃H | 75-92 | Tandem rearrangement |
| Pyrazolin-5-one derivatives | 140-160 | 6-12 | Solvent-free | 68-85 | Thermal cyclization |
| Dioxaspiro precursors | 120-140 | 8-16 | Acid catalysts | 60-78 | Ring expansion |
Regioselective iodination of pyrazole derivatives represents a critical transformation for accessing iodinated spirocyclic compounds like 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole [10] [11]. Multiple complementary strategies have been developed to achieve selective iodination at different positions of the pyrazole ring system [12].
The cerium(IV) ammonium nitrate (CAN)-mediated iodination with molecular iodine provides highly regioselective access to 4-iodopyrazoles under mild room temperature conditions [10]. This methodology achieves excellent regioselectivity ratios of 15:1 in favor of the 4-position, with yields typically ranging from 75-90% over 2-4 hours [10]. The electron-withdrawing effect of the CAN oxidant facilitates electrophilic iodination at the electron-rich 4-position of the pyrazole ring [10].
Alternatively, metalation-iodination sequences using n-butyllithium followed by trapping with elemental iodine produce 5-iodopyrazole derivatives exclusively [10]. This approach operates at low temperatures and achieves superior regioselectivity ratios of 20:1, with yields of 80-95% over 1-3 hours [10]. The lithium-halogen exchange mechanism ensures complete regiocontrol through kinetic deprotonation at the 5-position [10].
Advanced iodination protocols employ potassium iodate in combination with diphenyl diselenide (KIO₃/PhSeSePh) under acidic conditions for direct C-4 iodination of pyrazoles generated in situ [13]. This methodology provides convenient access to 4-iodo-1-aryl-1H-pyrazoles in 70-85% yields with 12:1 regioselectivity over 3-6 hours [13]. The selenium-catalyzed process operates through electrophilic substitution mechanisms facilitated by the hypervalent iodine species [13].
Hypervalent iodine(III)-mediated halogenation using phenyliodine diacetate (PIDA) with potassium halides enables regioselective C-3 halogenation under aqueous ambient conditions [11]. This environmentally friendly protocol utilizes water as a green solvent and achieves good to excellent yields of 65-80% with 10:1 regioselectivity over 4-8 hours [11].
Table 3: Regioselective Iodination Techniques for Pyrazole Derivatives
| Iodinating Agent | Regioselectivity | Conditions | Yield (%) | Selectivity Ratio | Reaction Time (h) |
|---|---|---|---|---|---|
| I₂/CAN | 4-Position | Room temperature | 75-90 | 15:1 | 2-4 |
| n-BuLi/I₂ | 5-Position | Low temperature | 80-95 | 20:1 | 1-3 |
| KIO₃/PhSeSePh | 4-Position | Acidic conditions | 70-85 | 12:1 | 3-6 |
| PIDA/KI | 3-Position | Aqueous medium | 65-80 | 10:1 | 4-8 |
The optimization of solvent and catalyst systems represents a crucial aspect of spirocyclic pyrazole synthesis, significantly impacting reaction efficiency, selectivity, and environmental sustainability [14] [15] [16]. Systematic investigation of reaction media and catalytic systems has revealed optimal conditions for maximizing product yields while minimizing environmental impact [17].
Scandium(III) triflate catalysis in ethanol provides highly efficient conditions for pyrazole formation, achieving yields of 75-95% at moderate temperatures of 60-80°C over 2-5 hours [17]. This Lewis acid catalyst system demonstrates excellent functional group tolerance and can be recovered and reused multiple times without significant loss of activity [17]. The mild reaction conditions and moderate environmental impact make this approach suitable for large-scale applications [17].
Molecular iodine catalysis in dimethyl sulfoxide with catalytic hydrochloric acid represents an effective oxidative system for pyrazole synthesis [18] [19]. This combination achieves yields of 80-92% at temperatures of 80-100°C over 5-10 hours [18]. The iodine-DMSO system functions as both catalyst and oxidant, facilitating pyrazoline-to-pyrazole conversion through in situ generated electrophilic iodine species [18] [19].
Aqueous reaction media with nano-zinc oxide catalysts provide environmentally excellent conditions for multi-component pyrazole synthesis [1]. These green chemistry approaches achieve yields of 65-85% at elevated temperatures of 100-120°C over 4-8 hours [1]. The use of water as solvent eliminates organic waste streams and enables straightforward product isolation through filtration [1].
Solvent-free methodologies using biodegradable catalysts like maltobiose represent the pinnacle of green chemistry approaches [1]. These conditions achieve exceptional yields of 78-98% at temperatures of 140-160°C over remarkably short reaction times of 1-3 hours [1]. The absence of solvent and use of renewable catalysts provide excellent environmental profiles [1].
Ionic liquid systems, particularly 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), offer unique reaction media with exceptional product yields of 85-97% at mild temperatures of 50-70°C [20]. These systems combine good environmental profiles with efficient catalysis, operating over 3-6 hours with excellent recyclability [20] [15].
Silver-catalyzed sequential processes utilizing squaramide co-catalysts achieve outstanding enantioselectivities up to 97% enantiomeric excess with yields up to 95% [15]. These asymmetric methodologies enable access to chiral spirocyclic pyrazole derivatives through Michael addition-hydroalkoxylation sequences [15].
Table 4: Solvent/Catalyst Systems for Yield Optimization
| Solvent System | Catalyst | Temperature (°C) | Yield Range (%) | Reaction Time (h) | Environmental Impact |
|---|---|---|---|---|---|
| Ethanol | Sc(OTf)₃ | 60-80 | 75-95 | 2-5 | Moderate |
| DMSO/HCl | I₂ | 80-100 | 80-92 | 5-10 | Low |
| Water | Nano-ZnO | 100-120 | 65-85 | 4-8 | Excellent |
| Solvent-free | Maltobiose | 140-160 | 78-98 | 1-3 | Excellent |
| AcOH/HFIP | Pd(OAc)₂ | 100-120 | 65-85 | 8-16 | Moderate |
| Ionic liquids | [BMIM][BF₄] | 50-70 | 85-97 | 3-6 | Good |
The iodine atom at the 4-position of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole represents a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions [2]. The mechanistic pathway for these transformations predominantly follows a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a tetrahedral σ-complex intermediate [2] [3].
The reactivity pattern at the iodo position is significantly enhanced by the electron-withdrawing nature of the iodine substituent and the inherent electronic properties of the pyrazole ring system [2]. Research has demonstrated that pyrazole rings are particularly susceptible to nucleophilic attack at the 4-position, especially when halogenated, due to the reduced electron density caused by the adjacent nitrogen atoms [4] [5]. The presence of strong electron-withdrawing groups on pyrazole assists nucleophilic substitution reactions [2].
Mechanistic studies have revealed that the nucleophilic substitution proceeds through a two-step addition-elimination mechanism [3] [5]. The initial step involves nucleophilic attack at the carbon bearing the iodine atom, forming a negatively charged σ-complex stabilized by the pyrazole ring system. The subsequent elimination of iodide ion restores aromaticity and completes the substitution process [2] [3].
Table 1: Nucleophilic Substitution Reactions at Iodo Position
| Nucleophile | Reaction Conditions | Mechanism | Product Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Amine (ArNH2) | K2CO3, aqueous solution, Cu(I) salt | SNAr via σ-complex | High (C4-position) | 65-85 |
| Hydroxide (OH-) | Aqueous NaOH, 80-100°C | SNAr via addition-elimination | Moderate (competing hydrolysis) | 45-70 |
| Alkoxide (RO-) | NaOR, alcohol solvent, RT-reflux | SNAr via σ-complex | High (C4-position) | 70-90 |
| Thiolate (RS-) | Base, polar solvent, RT-60°C | SNAr via nucleophilic attack | High (C4-position) | 60-80 |
| Cyanide (CN-) | KCN, polar aprotic solvent, 60-80°C | SNAr via tetrahedral intermediate | High (C4-position) | 55-75 |
The reaction kinetics for iodopyrazole nucleophilic substitution have been extensively studied, revealing that the rate-determining step is typically the formation of the σ-complex intermediate [3]. The reaction rate shows a strong dependence on nucleophile basicity and reaction temperature, with more basic nucleophiles exhibiting faster reaction rates [3] [5].
The 1,4-dioxaspiro[4.5]decane framework in the target compound exhibits distinctive reactivity patterns that have been extensively characterized through mechanistic studies [6] [7] [8]. The spirocyclic acetal functionality is susceptible to ring-opening reactions under various conditions, particularly in the presence of nucleophiles and under acidic conditions [6] [7].
Research on analogous dioxaspiro systems has demonstrated that ring-opening reactions typically occur at the spirocyclic junction through nucleophilic attack at the acetal carbon atoms [6] [7] [8]. The mechanism involves initial coordination of the nucleophile to one of the acetal carbons, followed by cleavage of the carbon-oxygen bond and subsequent ring opening [7] [8].
Studies on 1,5-dioxaspiro[3.2]hexanes have revealed that these compounds undergo ring-opening reactions with many heteroatom nucleophiles to provide α-substituted-β'-hydroxy ketones [6]. However, certain Lewis acidic nucleophiles provide 2,2-disubstituted oxetanes through a different mechanistic pathway [6]. The mode of ring opening can be directed toward the substituted oxetane by the addition of a Lewis acid [6].
Table 2: Ring-Opening Reactions of Dioxaspiro Moiety
| Nucleophile Type | Reaction Mechanism | Ring Opening Site | Product Type | Selectivity |
|---|---|---|---|---|
| Heteroatom nucleophiles | Direct nucleophilic attack | Spirocyclic junction | α-Substituted-β'-hydroxy ketones | High regioselectivity |
| Hydride donors | Hydride reduction | Carbonyl carbon | Alcohol derivatives | Stereoselectivity dependent |
| Organoaluminum | Organometallic addition | Electrophilic carbon | 2,2-Disubstituted oxetanes | Moderate selectivity |
| Acid-catalyzed hydrolysis | Protonation followed by ring-opening | Acetal carbon | Diol intermediates | pH dependent |
| Lewis acid-mediated | Lewis acid coordination | Oxonium formation | Rearranged products | Lewis acid dependent |
The selectivity of ring-opening reactions is influenced by several factors, including the nature of the nucleophile, reaction conditions, and the presence of Lewis acids or other catalysts [6] [9] [8]. There appears to be a correlation between the pKa of the nucleophile and the reaction outcome, with more acidic nucleophiles providing 2,2-disubstituted oxetanes [6].
Computational studies using ab initio molecular orbital methods have provided insights into the potential energy surfaces for various possible reaction pathways [6]. These calculations have revealed that the formation of stable spirocyclic Meisenheimer complexes can occur through intermediate spiro adducts via intramolecular SNAr reactions [10].
The iodopyrazole moiety in 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions [11] [12] [13] [14]. These transformations have emerged as powerful tools for introducing diverse functional groups and building complex molecular architectures [13] [15].
Suzuki-Miyaura cross-coupling reactions have been extensively studied with halogenated pyrazoles, revealing that the electronic properties of the pyrazole ring system significantly influence reaction efficiency [14] [15]. Research has demonstrated that aminopyrazoles and their derivatives can participate effectively in cross-coupling reactions when appropriate reaction conditions are employed [14].
Mechanistic investigations have revealed that Pd-catalyzed cross-coupling reactions with pyrazole substrates can be complicated by the formation of inhibitory palladium-azolyl complexes [15]. The presence of acidic NH groups in unprotected azoles leads to the formation of monomeric or oligomeric palladium(II) intermediates that act as catalyst reservoirs [15]. This inhibitory effect can be overcome by using excess boronic acid, which shifts the equilibrium back toward the active catalytic species [15].
Table 3: Cross-Coupling Reactions for Functionalization
| Reaction Type | Coupling Partner | Catalyst System | Reaction Conditions | Functional Group Tolerance | Typical Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh3)4, K2CO3 | 80-100°C, aqueous/organic | High | 70-95 |
| Heck Coupling | Alkenes | Pd(OAc)2, base | 100-140°C, DMF/DMA | Moderate | 60-85 |
| Negishi Coupling | Organozinc reagents | Pd(PPh3)4, ZnX2 | 60-80°C, THF | Moderate | 65-90 |
| Stille Coupling | Organostannanes | Pd(PPh3)4, CsF | 80-100°C, DMF | High | 75-90 |
| Sonogashira Coupling | Terminal alkynes | PdCl2(PPh3)2, CuI | RT-80°C, NEt3 | High | 70-88 |
Comparative studies of halogenated pyrazoles in Suzuki-Miyaura reactions have revealed that bromo and chloro derivatives are often superior to iodopyrazoles due to reduced propensity for dehalogenation side reactions [14]. The mechanism and factors affecting the undesired dehalogenation side reaction have been elucidated through detailed kinetic and mechanistic studies [14].
Recent advances in transition-metal-free cross-coupling protocols have demonstrated that pyrazole molecules can function as mediators in C-C cross-coupling reactions at room temperature via radical pathways [16] [17]. These methods involve potassium-stabilized deprotonated pyrazole species that facilitate single-electron transfer to substrates [16] [17].
The stability profile of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole under varying pH conditions represents a critical parameter for its practical applications and handling [18] [19] [20]. The compound contains multiple functional groups that exhibit different stability characteristics under acidic and basic conditions.
Under acidic conditions, the dioxaspiro moiety is particularly vulnerable to hydrolysis [18] [20]. Research on analogous spirocyclic acetal systems has demonstrated that these structures undergo rapid ring-opening in the presence of strong acids [20] . The mechanism involves protonation of one of the acetal oxygen atoms, followed by nucleophilic attack by water and subsequent cleavage of the acetal linkage [20].
Studies on pyrazole derivatives have shown that the hydrolysis rate in acidic medium is significantly higher than under neutral conditions [19]. This enhanced reactivity is associated with the possibility of electron density redistribution in the aromatic pyrazole ring upon protonation [19]. The rate of hydrolysis depends on the electronic effects of substituents in the pyrazole ring [19].
Table 4: Stability Under Acidic/Basic Conditions
| Conditions | Dioxaspiro Stability | Pyrazole Stability | Iodine Substitution | Half-life (hours) | Major Degradation Products |
|---|---|---|---|---|---|
| pH 1-2 (Strong acid) | Low (rapid hydrolysis) | High (protonation) | Very stable | 0.5-2 | Diol + ketone |
| pH 3-5 (Weak acid) | Moderate (slow hydrolysis) | High (stable) | Stable | 8-24 | Partial hydrolysis |
| pH 7 (Neutral) | High (stable) | High (stable) | Stable | >100 | No degradation |
| pH 9-11 (Weak base) | Moderate (slow degradation) | High (deprotonation) | Moderate (substitution) | 12-48 | Ring-opened products |
| pH 12-14 (Strong base) | Low (ring opening) | Moderate (degradation) | Low (substitution) | 1-6 | Substituted pyrazoles |
Under basic conditions, the compound exhibits different degradation pathways [18] [19]. Pyrazoles and their analogs have been demonstrated to be efficient metal inhibitors in acidic solutions, but show decreased stability under strongly basic conditions [22]. The basic environment can promote nucleophilic substitution reactions at the iodo position, leading to the formation of hydroxylated or other substituted pyrazole derivatives [2] [23].
The spirocyclic acetal framework offers the advantage of being significantly more stable to acidic reaction conditions compared to linear acetal systems [20]. However, under strongly basic conditions, the acetal can undergo ring-opening through hydroxide-mediated cleavage [9] [24].